clogP Advantage: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Exhibits 20-Fold Lower Lipophilicity Compared to the Clinical Pyridazinone Irdabisant
The target compound demonstrates a calculated partition coefficient (clogP) of 0.11, as recorded in the ECBD database [1]. In contrast, the clinically evaluated pyridazinone H3 receptor antagonist irdabisant (CEP-26401) exhibits an ACD/LogP of 2.26 . This represents a 20-fold difference in predicted lipophilicity, with the target compound being substantially more hydrophilic. Lower clogP values are statistically associated with a reduced likelihood of in vivo toxicological findings; compounds with clogP ≤ 3 and TPSA ≥ 75 Ų are approximately 2.5 times more likely to be clean in toxicological screening [2].
| Evidence Dimension | Lipophilicity (clogP / LogP) |
|---|---|
| Target Compound Data | clogP = 0.11 |
| Comparator Or Baseline | Irdabisant (CEP-26401): ACD/LogP = 2.26 |
| Quantified Difference | 20.5-fold lower (0.11 vs 2.26) |
| Conditions | Calculated partition coefficient; target compound clogP from ECBD; irdabisant ACD/LogP from ChemSpider (predicted by ACD/Labs Percepta Platform v14.00) |
Why This Matters
For procurement decisions in lead optimization programs targeting aqueous solubility or reduced off-target binding driven by lipophilicity, this compound offers a significantly differentiated physicochemical starting point compared to the most advanced pyridazinone clinical candidate.
- [1] Sildrug/ECBD Database. EOS96260: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one. clogP: 0.11. View Source
- [2] Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. Data referenced via ScienceDirect (2012). View Source
